molecular formula C8H4F4N2 B1408037 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227514-04-6

6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No.: B1408037
CAS No.: 1227514-04-6
M. Wt: 204.12 g/mol
InChI Key: KJNJNTMFSYWQQN-UHFFFAOYSA-N
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Description

6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make them valuable in various industrial and pharmaceutical applications .

Chemical Reactions Analysis

6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to various biological receptors, making it a valuable compound in medicinal chemistry. The exact pathways and molecular targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

6-Fluoro-2-(trifluoromethyl)pyridine-3-acetonitrile can be compared with other fluorinated pyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4N2/c9-6-2-1-5(3-4-13)7(14-6)8(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNJNTMFSYWQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701224131
Record name 6-Fluoro-2-(trifluoromethyl)-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227514-04-6
Record name 6-Fluoro-2-(trifluoromethyl)-3-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227514-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-(trifluoromethyl)-3-pyridineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701224131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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